molecular formula C21H36O B1217947 3-Pentadecylphenol CAS No. 501-24-6

3-Pentadecylphenol

Cat. No. B1217947
CAS RN: 501-24-6
M. Wt: 304.5 g/mol
InChI Key: PTFIPECGHSYQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Pentadecylphenol involves the hydrogenation of cardanol. This process can yield a product that, due to its physical and chemical properties, finds application in numerous industrial processes. For instance, the synthesis and characterization of 2-allyl-3(5)-pentadecyl phenols and their acrylic/methacrylic esters have been explored, demonstrating the versatility of 3-Pentadecylphenol derivatives in applications such as UV-curable coating compositions and anaerobic adhesive formulations (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).

Molecular Structure Analysis

The molecular structure of 3-Pentadecylphenol has been analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies show that 3-Pentadecylphenol can successfully modify the molecular structure of phenolic resin, reducing the gel time and improving the mechanical properties, microstructure, and flame retardancy of the modified foam (Ge, Tang, Yu, & Tan, 2018).

Chemical Reactions and Properties

3-Pentadecylphenol's reactivity and chemical properties have been the subject of research, highlighting its role in various chemical reactions. For example, its effects on the organization of phospholipid bilayers and its interaction with components like DPPC (dipalmitoyl phosphatidylcholine) demonstrate the compound's ability to influence the physico-chemical properties of lipid bilayers, which is of interest in the study of cell membranes and potentially in drug delivery systems (Cieślik-Boczula et al., 2009).

Physical Properties Analysis

The physical properties of 3-Pentadecylphenol, such as vapor pressure and heat of evaporation, are crucial for its separation and purification from hydrogenation reaction products of cardanol. The saturation vapor pressure of 3-Pentadecylphenol has been investigated to facilitate its vacuum distillation, an essential step in its industrial production process (MA Zhi-b, 2014).

Chemical Properties Analysis

The chemical properties of 3-Pentadecylphenol, including its solubility in various organic solvents, have been studied to understand better its behavior in different chemical environments. This information is vital for designing processes for the compound's application in industry and research. For instance, the solubilities of 3-Pentadecylphenol in solvents like chloroform, benzene, n-heptane, n-hexane, and ethoxyethane have been determined, providing valuable data for its separation and purification processes (Liu Guo-ji, 2009).

Scientific Research Applications

Industrial and Agricultural Applications

3-Pentadecylphenol, derived from catalytic hydrogenation of cardanol, is used in various products in industries and agriculture. It's structurally similar to nonyl phenol and can be separated from hydrogenation reaction products through vacuum distillation. This compound's vapor pressure and heat of evaporation are significant for its distillation process in production environments (MA Zhi-b, 2014).

Biophysical Research

Studies have explored the effects of 3-pentadecylphenol on the phase behavior of lipid bilayers. It increases the phase transition temperature in bilayers, suggesting its impact on the physico-chemical properties of lipid membranes. This research provides insights into its potential role in modifying biological membranes (K. Cieślik-Boczula et al., 2009).

Chemical Synthesis and Reactions

3-Pentadecylphenol undergoes various chemical reactions, such as nitration and carbonylation, offering pathways to create diverse chemical products. These processes provide insight into the versatile chemical nature of 3-pentadecylphenol and its derivatives (O. Attanasi et al., 2006).

Material Science

In material science, 3-pentadecylphenol has been used to modify phenolic resins, enhancing their performance. This modification improves mechanical properties and flame retardancy, which are crucial for various industrial applications (T. Ge et al., 2018).

Solubility Analysis

Research on the solubility of 3-pentadecylphenol in different solvents is essential for its separation and purification. This knowledge is vital for the industrial processing and formulation of products containing 3-pentadecylphenol (Liu Guo-ji, 2009).

Green Chemistry

The hydrodeoxygenation of cardanol to produce 1-phenyl pentadecane demonstrates an eco-friendly method for producing bio-based chemicals. This process highlights the potential of 3-pentadecylphenol in sustainable chemical production (Xuan Guo et al., 2022).

Nanotechnology

3-Pentadecylphenol has been used to synthesize silver nanoparticles, showcasing its role in nanotechnology. This process involves the reduction of silver ions and assembling them into ordered structures, expanding the applications of 3-pentadecylphenol into the realm of nanomaterials (A. Swami et al., 2004).

Safety And Hazards

When handling PDP, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

PDP has different pharmacological, biological, and industrial applications . A molecular-level understanding of the membrane modification properties of PDP on the dipalmitoylphosphatidylcholine (DPPC) bilayer has been carried out . This could provide a more reasonable model for the confined crystallization of end-group polymers .

properties

IUPAC Name

3-pentadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFIPECGHSYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060108
Record name Phenol, 3-pentadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Pentadecylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Pentadecylphenol

CAS RN

501-24-6
Record name Hydrogenated cardanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentadecylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentadecylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-pentadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-pentadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pentadecylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PENTADECYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Pentadecylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54.5 °C
Record name 3-Pentadecylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

100 g of cardanol in solvents (100 cm3) such as ethyl acetate, methanol and the like was hydrogenated in a parr hydrogenator at 30-60 psi pressure by using catalysts (50 mg) such as palladised carbon, platinum oxide, raney nickel and the like. at 30-100° C. The hydrogenation was carried out for 2-4 hrs. The solution was filtered to remove the catalyst and methanol stripped off. The crude 3-pentadecyl phenol was distilled under vacuum (4 mm of Hg). The fraction which distilled at 200° C. to 210° C. was collected. The white solid obtained was recrystallised from hexane twice to obtain pure 3-pentadecyl phenol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvents
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalysts
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentadecylphenol
Reactant of Route 2
Reactant of Route 2
3-Pentadecylphenol
Reactant of Route 3
Reactant of Route 3
3-Pentadecylphenol
Reactant of Route 4
Reactant of Route 4
3-Pentadecylphenol
Reactant of Route 5
Reactant of Route 5
3-Pentadecylphenol
Reactant of Route 6
Reactant of Route 6
3-Pentadecylphenol

Citations

For This Compound
906
Citations
H Shin, S Kim, J Kim, S Kong, Y Lee… - Journal of Applied …, 2022 - Wiley Online Library
Polypropylene (PP) nanocomposites were prepared using cellulose nanocrystal (CNC) grafted with 3‐pentadecylphenol (PDP) as a filler. Functionalized CNC (f‐CNC) was prepared by …
Number of citations: 12 onlinelibrary.wiley.com
ERL Brisson, AS Paton, GE Morse… - Industrial & engineering …, 2011 - ACS Publications
… aromatic and aliphatic components, 3-pentadecylphenol is well-known … For that reason 3-pentadecylphenol was first used to … with phenol and 3-pentadecylphenol to produce additional …
Number of citations: 31 pubs.acs.org
D Malpani, RK Srivastava, B Nandan - Polymer, 2020 - Elsevier
We report on the electrospinnability of supramolecular comb polymers formed by the complexation of poly(4-vinylpyridine) (P4VP) with an amphiphilic surfactant, 3-pentadecylphenol (…
Number of citations: 3 www.sciencedirect.com
Y Liu, Y Wu, J Yao, J Yin, J Lu, J Mao, M Yao, F Luo - ACS omega, 2021 - ACS Publications
To explore the effects of end groups on the confined crystallization of an alkyl chain, 3-pentadecylphenol (PDP) was infiltrated into the anodic aluminum oxide template (AAO) to …
Number of citations: 4 pubs.acs.org
K Cieślik-Boczula, S Küpcü, D Rünzler, A Koll… - Journal of molecular …, 2009 - Elsevier
… In this paper we studied the effect of 3-pentadecylphenol (PDP) on dipalmitoyl-PC (DPPC) and myristoylpalmitoyl-PC (MPPC) bilayers as models for the interaction of a phenolic lipid …
Number of citations: 18 www.sciencedirect.com
EL Short, V Tychopoulos… - Journal of Chemical …, 1992 - Wiley Online Library
… weight of 3-pentadecylphenol was … for 3-pentadecylphenol, formaldehyde and the amine respectively as for the reaction AP3 (listed in Table 2). The concentration of 3pentadecylphenol …
Number of citations: 21 onlinelibrary.wiley.com
K Cieślik-Boczula, A Koll - Biophysical chemistry, 2009 - Elsevier
… 3-pentadecylphenol (PDP) belongs to the phenolic lipids … of silver ions by 3-pentadecylphenol followed by their deposition … 3-Pentadecylphenol itself has various biological properties. …
Number of citations: 40 www.sciencedirect.com
FMM Pereira, AMM Gomes, N Ricardo - eucalyptus.com.br
Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) were used to evaluate the thermal stability of 3-pentadecylphenol (hydrogenated cardanol (3-PDP)) and its …
Number of citations: 0 www.eucalyptus.com.br
J Mishra, AK Mishra, J Swain - New Journal of Chemistry, 2021 - pubs.rsc.org
3-Pentadecylphenol (PDP) is a phenolic lipid easily available from natural sources. This compound has different pharmacological, biological and industrial applications. A molecular …
Number of citations: 0 pubs.rsc.org
T Ge, K Tang, Y Yu, X Tan - Polymers, 2018 - mdpi.com
… foam has a lower thermal conductivity compared to the ordinary phenolic foam and the minimum thermal conductivity is 0.024 W/(m·K) when the content of the 3-pentadecylphenol is 15…
Number of citations: 21 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.